![molecular formula C7H13BrSiZn B12540872 Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 142021-34-9](/img/structure/B12540872.png)
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- is an organozinc compound that features a zinc atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group
Preparation Methods
The synthesis of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a bromoalkyne with a zinc reagent. One common method is the reaction of 4-(trimethylsilyl)-3-butynyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like hydrogen peroxide for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which zinc, bromo[4-(trimethylsilyl)-3-butynyl]- exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. Molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar compounds to zinc, bromo[4-(trimethylsilyl)-3-butynyl]- include other organozinc reagents and bromoalkynes. For example:
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-: Another organozinc compound with similar reactivity but different structural features.
1-Bromo-4-(trimethylsilyl)benzene: A related compound used in similar types of reactions but with a benzene ring instead of an alkyne.
The uniqueness of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- lies in its specific structure, which allows for unique reactivity and applications in organic synthesis.
Properties
CAS No. |
142021-34-9 |
|---|---|
Molecular Formula |
C7H13BrSiZn |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
bromozinc(1+);but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.BrH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
HCOMHLDNCUQMBU-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#CC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


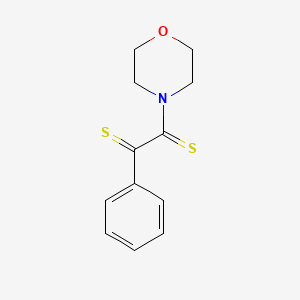
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
methanone](/img/structure/B12540824.png)
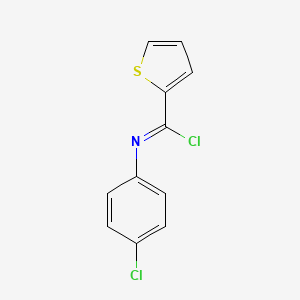
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)

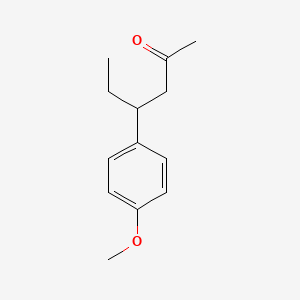
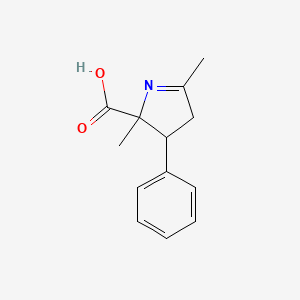
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
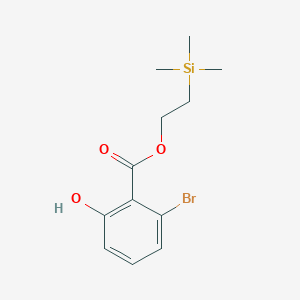
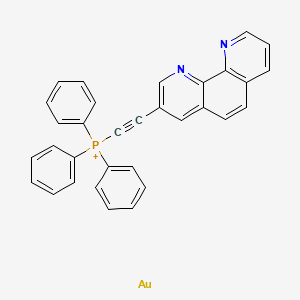
![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
